molecular formula C20H17N5O2S B395242 6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 442630-35-5

6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B395242
CAS No.: 442630-35-5
M. Wt: 391.4g/mol
InChI Key: GZFXTIPZRJYLKR-UHFFFAOYSA-N
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Description

6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a thienyl group attached to the imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This can be achieved through a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the thienyl group: This step involves the use of thiophene derivatives and appropriate coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyl-1,3-dimethyl-7-(2-furyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-benzyl-1,3-dimethyl-7-(2-pyridyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

CAS No.

442630-35-5

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4g/mol

IUPAC Name

6-benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H17N5O2S/c1-22-17-16(18(26)23(2)20(22)27)25-12-14(15-9-6-10-28-15)24(19(25)21-17)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3

InChI Key

GZFXTIPZRJYLKR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C5=CC=CS5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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